molecular formula C6H9NO2 B2487815 4-Ethyl-5-methyl-1,2-oxazol-3-ol CAS No. 932-12-7

4-Ethyl-5-methyl-1,2-oxazol-3-ol

Cat. No.: B2487815
CAS No.: 932-12-7
M. Wt: 127.143
InChI Key: KXGZTAWPKXXEJT-UHFFFAOYSA-N
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Description

4-Ethyl-5-methyl-1,2-oxazol-3-ol is a heterocyclic compound with the molecular formula C6H9NO2. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a five-membered ring containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-methyl-1,2-oxazol-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with hydroxylamine hydrochloride, followed by cyclization in the presence of a base such as sodium ethoxide . The reaction conditions often require moderate temperatures and careful control of pH to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-methyl-1,2-oxazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 4-Ethyl-5-methyl-1,2-oxazol-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5-ethyl-1,2-oxazol-3-ol: Similar structure but with different substitution pattern.

    5-Methyl-1,2-oxazol-3-ol: Lacks the ethyl group at the 4-position.

    4-Ethyl-1,2-oxazol-3-ol: Lacks the methyl group at the 5-position.

Uniqueness

4-Ethyl-5-methyl-1,2-oxazol-3-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups at specific positions on the oxazole ring can enhance its interaction with biological targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

4-ethyl-5-methyl-1,2-oxazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-3-5-4(2)9-7-6(5)8/h3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGZTAWPKXXEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(ONC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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